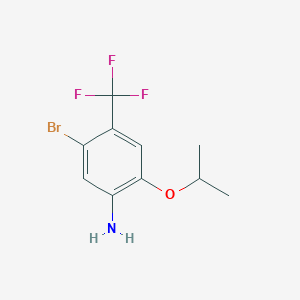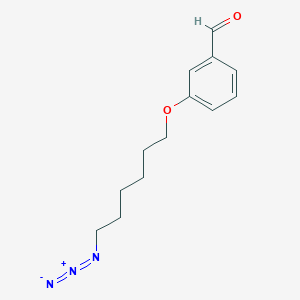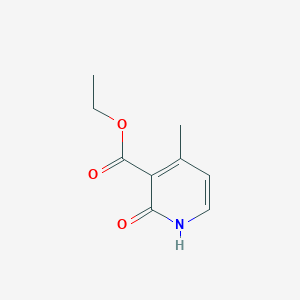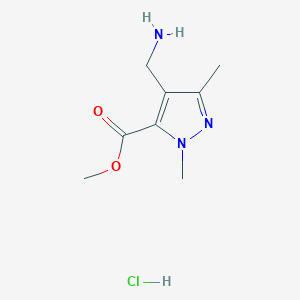
Methyl 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate Hydrochloride: is a chemical compound with a complex structure that includes a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate Hydrochloride typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst such as trimethylchlorosilane. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the formation of intermediate compounds followed by esterification and purification steps. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it is used to study enzyme interactions and as a building block for the synthesis of bioactive molecules.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of Methyl 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group plays a crucial role in binding to the active site of the target, leading to inhibition or activation of the enzyme’s function. This interaction can modulate various biochemical pathways, resulting in the desired therapeutic or biological effect.
Vergleich Mit ähnlichen Verbindungen
Aminomethyl propanol: An alkanolamine used as a buffer and precursor to other organic compounds.
Methyl 4-(aminomethyl)benzoate hydrochloride: A compound with similar structural features used in various chemical applications.
Uniqueness: Methyl 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate Hydrochloride is unique due to its pyrazole ring structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H14ClN3O2 |
|---|---|
Molekulargewicht |
219.67 g/mol |
IUPAC-Name |
methyl 4-(aminomethyl)-2,5-dimethylpyrazole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-5-6(4-9)7(8(12)13-3)11(2)10-5;/h4,9H2,1-3H3;1H |
InChI-Schlüssel |
FEWDFLXDJKJUFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1CN)C(=O)OC)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


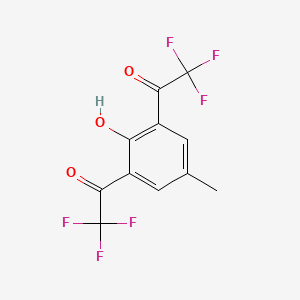

![(1S,4Z,7S,9R)-9-(2-methylbut-3-en-2-yl)-4-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B13722914.png)
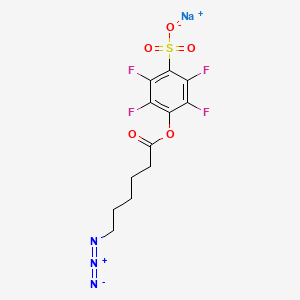

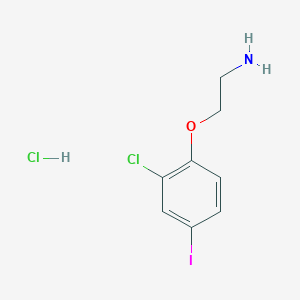

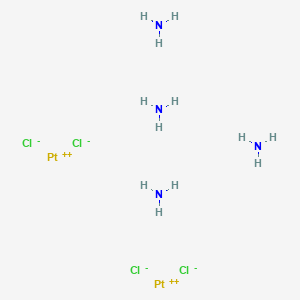
![5-Phenyl-2-(pyrrolidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B13722954.png)
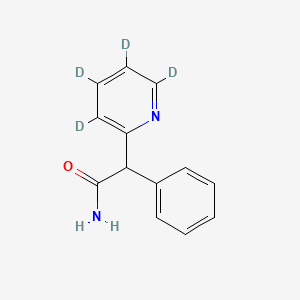
![(2E)-3-[2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide](/img/structure/B13722972.png)
